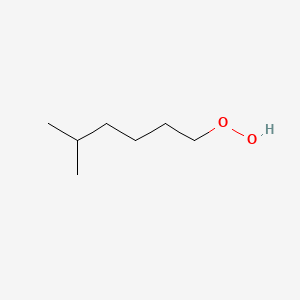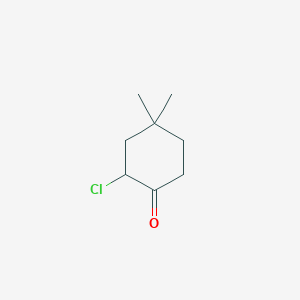
2-Chloro-4,4-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H13ClO. It is a chlorinated derivative of cyclohexanone, characterized by the presence of a chlorine atom and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-dimethylcyclohexan-1-one typically involves the chlorination of 4,4-dimethylcyclohexanone. One common method is the reaction of 4,4-dimethylcyclohexanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom by a chlorine atom on the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4,4-dimethylcyclohexanone.
Reduction Reactions: The compound can be reduced to 4,4-dimethylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Pyridine, thionyl chloride (SOCl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: 4,4-Dimethylcyclohexanone
Reduction: 4,4-Dimethylcyclohexanol
Oxidation: Carboxylic acids, ketones
Scientific Research Applications
2-Chloro-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the ketone group can undergo reduction or oxidation, leading to various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-methylcyclohexanone: Similar structure but with only one methyl group, affecting its steric and electronic properties.
2-Chloro-4,4-dimethylcyclohexanol: The reduced form of 2-Chloro-4,4-dimethylcyclohexan-1-one, with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and two methyl groups on the cyclohexane ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
62172-98-9 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-chloro-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13ClO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
PZJWBWQIELAAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


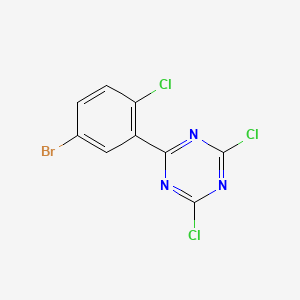
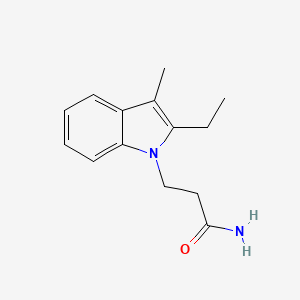
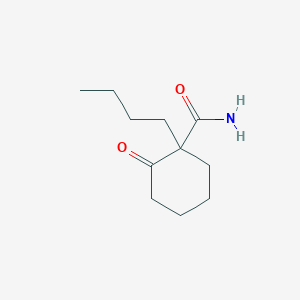
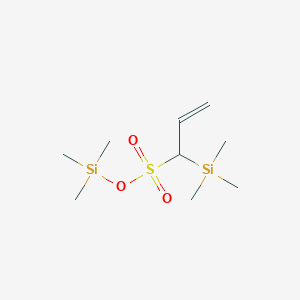
![Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate](/img/structure/B14537956.png)
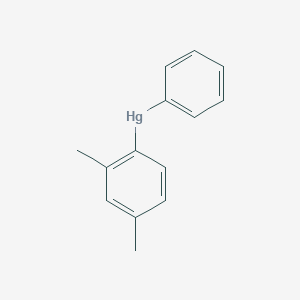

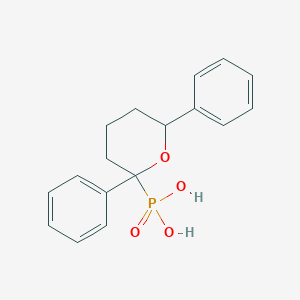
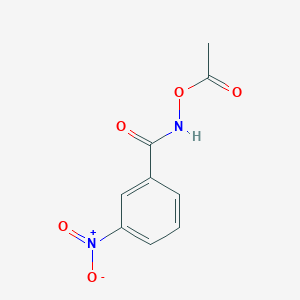
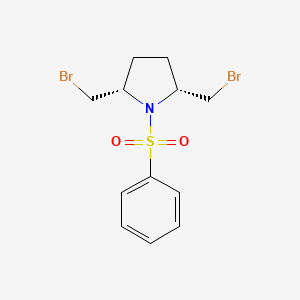
arsanium perchlorate](/img/structure/B14538012.png)

![2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14538029.png)
